5-Bromo-2-(3-methoxyphenoxy)pyrimidine
Overview
Description
5-Bromo-2-(3-methoxyphenoxy)pyrimidine: is an organic compound with the molecular formula C11H9BrN2O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5-position and a 3-methoxyphenoxy group at the 2-position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method is the use of sodium monobromoisocyanurate (SMBI) as a brominating agent. This method allows for the bromination at the C-5 position of pyrimidine nucleosides under mild conditions .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar bromination techniques. The process involves the reaction of pyrimidine derivatives with brominating agents such as bromine in the presence of solvents like dimethylformamide (DMF) or carbon tetrachloride (CCl4). The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(3-methoxyphenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Suzuki-Miyaura Coupling: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry: 5-Bromo-2-(3-methoxyphenoxy)pyrimidine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is studied for its potential biological activities, including antiviral and anticancer properties. It is used in the synthesis of nucleoside analogs that can be incorporated into DNA, thereby affecting cellular replication processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a useful building block for the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine involves its interaction with biological molecules. For instance, when used as a nucleoside analog, it can be incorporated into DNA, leading to the disruption of DNA replication and transcription processes. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-2’-deoxyuridine
- 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine
Uniqueness: 5-Bromo-2-(3-methoxyphenoxy)pyrimidine is unique due to the presence of both a bromine atom and a 3-methoxyphenoxy group, which confer specific reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-2-(3-methoxyphenoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-15-9-3-2-4-10(5-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAUCDXSPIMNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73226-25-2 | |
Record name | 5-bromo-2-(3-methoxyphenoxy)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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